molecular formula C9H12ClNO2 B1626829 1-(2-Amino-5-methoxyphenyl)ethanone hydrochloride CAS No. 70945-40-3

1-(2-Amino-5-methoxyphenyl)ethanone hydrochloride

Cat. No.: B1626829
CAS No.: 70945-40-3
M. Wt: 201.65 g/mol
InChI Key: FFNJHEFKPCQTJQ-UHFFFAOYSA-N
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Description

1-(2-Amino-5-methoxyphenyl)ethanone hydrochloride is an organic compound with significant applications in various scientific fields. It is characterized by the presence of an amino group and a methoxy group attached to a phenyl ring, along with an ethanone moiety. This compound is often used in research due to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-(2-Amino-5-methoxyphenyl)ethanone hydrochloride typically involves several steps. One common method is the Hoesch condensation of orcinol with methoxyacetonitrile, which yields the desired product in moderate yields . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

1-(2-Amino-5-methoxyphenyl)ethanone hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, acid chlorides, and anhydrides. The major products formed from these reactions are often quinoline and quinazoline derivatives .

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-methoxyphenyl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can form stable urea linkages, which are useful for protecting amino groups under various conditions . This stability under acidic, alkaline, and aqueous conditions makes it valuable in synthetic chemistry.

Comparison with Similar Compounds

1-(2-Amino-5-methoxyphenyl)ethanone hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

1-(2-amino-5-methoxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6(11)8-5-7(12-2)3-4-9(8)10;/h3-5H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNJHEFKPCQTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10490135
Record name 1-(2-Amino-5-methoxyphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10490135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70945-40-3
Record name 1-(2-Amino-5-methoxyphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10490135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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